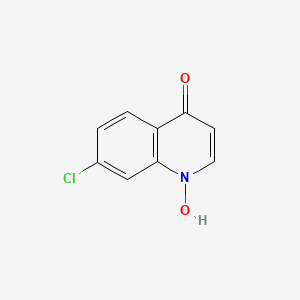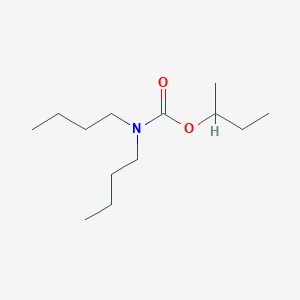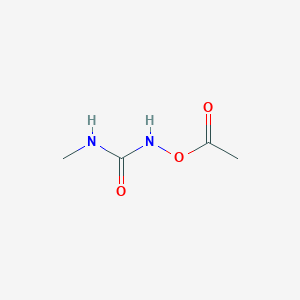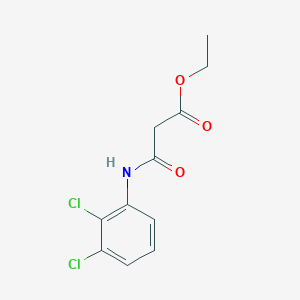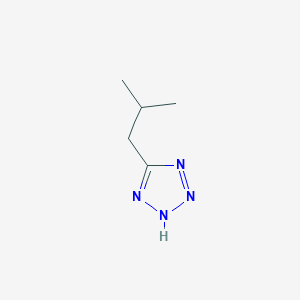![molecular formula C14H18N2O3 B14330424 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole CAS No. 105683-43-0](/img/structure/B14330424.png)
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a phenoxyethyl group substituted with dimethoxymethyl, making it a unique derivative of imidazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethoxymethyl)phenol with 2-bromoethylamine to form the intermediate 2-[4-(dimethoxymethyl)phenoxy]ethylamine. This intermediate is then cyclized with glyoxal and ammonium acetate to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A methyl-substituted derivative of imidazole.
4,5-Diphenylimidazole: A diphenyl-substituted imidazole derivative.
Uniqueness
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
105683-43-0 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-[2-[4-(dimethoxymethyl)phenoxy]ethyl]imidazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-14(18-2)12-3-5-13(6-4-12)19-10-9-16-8-7-15-11-16/h3-8,11,14H,9-10H2,1-2H3 |
Clé InChI |
JYMZRTWGHAPYBN-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)OCCN2C=CN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



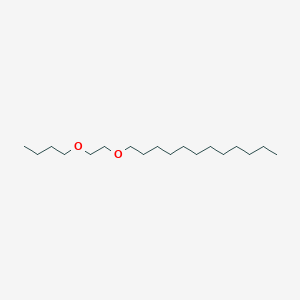
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
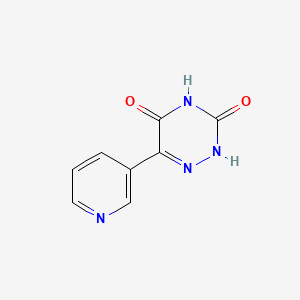

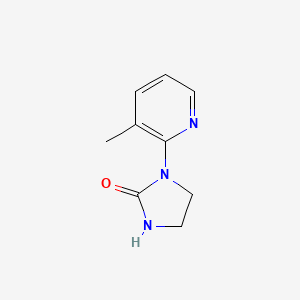
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
